1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
Description
Significance of Tetrazole and Isoquinoline (B145761) Scaffolds in Medicinal Chemistry
The isoquinoline nucleus is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govnih.govresearchgate.net Its presence in clinically used drugs highlights its importance in therapeutic research. nih.gov Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The structural rigidity and aromatic nature of the isoquinoline scaffold provide a robust platform for the development of targeted therapies.
Similarly, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a highly sought-after pharmacophore in medicinal chemistry. nih.govrsc.org Although not found in nature, its unique physicochemical properties have led to its incorporation into a variety of approved drugs. thebioscan.com The tetrazole moiety is known for its metabolic stability and its ability to participate in various biological interactions, contributing to activities such as anticancer, antibacterial, antiviral, and antihypertensive effects. nih.govsemanticscholar.org
Overview of Bioisosteric Replacements in Drug Design: The Tetrazole Motif
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. chemrestech.com A classic and highly successful example of bioisosterism is the use of a 5-substituted-1H-tetrazole as a metabolically stable surrogate for a carboxylic acid group. researchgate.netfrontiersin.orgmdpi.com The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid but is generally more resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. mdpi.commdpi.com This strategy has been instrumental in the development of numerous drugs with enhanced bioavailability and efficacy. mdpi.com
Contextualization of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline within Heterocyclic Compound Research
The compound this compound, with its molecular formula C10H7N5, represents a logical progression in the exploration of heterocyclic compounds for therapeutic purposes. semanticscholar.org The synthesis of related structures, such as 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, has been pursued with the aim of developing novel therapeutic agents, for instance, as potential angiotensin II receptor antagonists. researchgate.netbeilstein-journals.org Research into tetrazolyl-quinoline and isoquinoline systems is driven by the hypothesis that the combination of these two potent pharmacophores can lead to synergistic effects and novel biological activities. chemrestech.com
Research Challenges and Opportunities for this compound Analogues
The development of analogues of this compound presents both challenges and opportunities. A primary synthetic challenge lies in the efficient and regioselective construction of the substituted isoquinoline and tetrazole rings. mdpi.comnih.gov The synthesis of 1-substituted tetrazolyl isoquinolines may require multi-step sequences with careful optimization of reaction conditions to achieve desired yields and purity. mdpi.com
Despite these challenges, the opportunities are significant. The exploration of diverse substituents on both the isoquinoline and tetrazole rings could lead to the discovery of compounds with highly specific and potent biological activities. For instance, the development of derivatives as anticancer or anticonvulsant agents is a promising avenue of research. nih.gov The structural and electronic properties of the tetrazole ring can be fine-tuned through substitution, offering a powerful tool for optimizing drug-target interactions. nih.gov
The following table summarizes the potential biological activities of closely related tetrazole and isoquinoline derivatives, providing a basis for the prospective applications of this compound analogues.
| Compound Class | Reported Biological Activity | Reference |
| Tetrazolo[1,5-a]quinolines/isoquinolines | Antiallergic | nih.gov |
| 1-Arylnaphthalene-isoquinoline hybrids | Cytotoxic (Anticancer) | nih.gov |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Microtubule Destabilizers (Anticancer) | nih.govsemanticscholar.org |
| Tetrahydroquinoline/isoquinoline derivatives | Anticancer | researchgate.net |
| 3,4-Dihydroisoquinoline (B110456) derivatives | Anticonvulsant | mdpi.com |
| Tetrazole derivatives | Anticonvulsant | nih.gov |
The data presented in the table above is sourced from various research articles and is intended to be illustrative of the potential of the titular compound's analogues. The specific activities and potencies will be highly dependent on the exact molecular structure.
Structure
3D Structure
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRORJCFJCESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312595 | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59175-48-3 | |
| Record name | NSC259164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1h 1,2,3,4 Tetrazol 5 Yl Isoquinoline and Its Derivatives
Classical Approaches to Tetrazole Synthesis
The formation of the 5-substituted 1H-tetrazole ring is a well-established transformation in organic chemistry, primarily achieved through the cycloaddition of nitriles and azides.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)
The most direct and widely utilized method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, typically sodium azide or hydrazoic acid. nih.gov This reaction, first described in the early 20th century, involves the formal 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov
The reaction mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon atom of the nitrile group, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. This process is highly effective for a wide range of nitrile substrates, including aromatic and aliphatic nitriles. organic-chemistry.org The key precursor for the tetrazole portion of the target molecule is, therefore, isoquinoline-1-carbonitrile (B74398). nih.gov
Modifications and Catalytic Systems in Tetrazole Formation
While the nitrile-azide cycloaddition can proceed without a catalyst, the reaction often requires elevated temperatures and long reaction times. To overcome these limitations and improve reaction efficiency, various catalytic systems have been developed. These catalysts function by activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
Catalytic systems can be broadly categorized as either Lewis acids or Brønsted acids. Zinc salts, such as zinc(II) chloride or zinc bromide, are effective Lewis acid catalysts that can promote the reaction under milder conditions, even in aqueous media. organic-chemistry.org Other metal-based catalysts, including cobalt(II) complexes and copper(II) salts, have also been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.orgresearchgate.net Recent studies have demonstrated that a cobalt(II) complex with a tetradentate ligand can effectively catalyze the [3+2] cycloaddition of sodium azide to various organonitriles in excellent yields. nih.govacs.org
Organocatalysis has also emerged as a powerful tool for tetrazole synthesis. Amine salts, such as pyridine (B92270) hydrochloride, can catalyze the cycloaddition smoothly in solvents like dimethylformamide (DMF). tandfonline.com The amino acid L-proline has been identified as an environmentally benign and cost-effective catalyst for this transformation, accommodating a broad range of substrates. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide
| Catalyst | Solvent | Temperature (°C) | General Observations | Reference |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnCl2, ZnBr2) | Water, Isopropanol | ~100 | Broad scope, works for various nitriles, thiocyanates, and cyanamides. | organic-chemistry.org |
| Cobalt(II) Complex | DMSO | 110 | Excellent yields for aromatic and aliphatic nitriles. | nih.govacs.org |
| Pyridine Hydrochloride | DMF | Varies | Mild conditions, good to excellent yields. | tandfonline.com |
| L-proline | DMSO | 120 | Environmentally benign, high-yielding, short reaction times. | organic-chemistry.org |
| Iodine | DMF | 130 | Advantageous synthesis method. | organic-chemistry.org |
Synthesis of the Isoquinoline (B145761) Core
The isoquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. numberanalytics.com Its synthesis has been achieved through both classical name reactions and modern catalytic methods.
Traditional Isoquinoline Synthesis Pathways
Several classical methods provide reliable access to the isoquinoline ring system, often forming a dihydro- or tetrahydroisoquinoline intermediate that is subsequently oxidized. wikipedia.orgwikipedia.org
Bischler-Napieralski Reaction : This is a widely used method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgresearchgate.net The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated using a catalyst like palladium on carbon to yield the aromatic isoquinoline. pharmaguideline.comyoutube.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where an electron-rich benzene (B151609) ring is required for efficient cyclization. organic-chemistry.org
Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govorganicreactions.org The reaction can be considered a special case of the Mannich reaction. quimicaorganica.org Similar to the Bischler-Napieralski reaction, the aromatic ring must be sufficiently activated by electron-donating groups to facilitate the cyclization under mild conditions. wikipedia.orgaalto.fi The resulting tetrahydroisoquinoline requires oxidation to form the isoquinoline core.
Pomeranz–Fritsch Reaction : This method directly yields isoquinolines from the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in the presence of a strong acid. wikipedia.orgnumberanalytics.com
Modern Approaches to Isoquinoline Scaffold Assembly
In recent decades, transition-metal-catalyzed reactions have become powerful and versatile tools for constructing isoquinoline derivatives, often with high efficiency and functional group tolerance. bohrium.comresearchgate.netnih.gov These methods frequently utilize C-H activation strategies, providing atom-economical pathways to complex heterocyclic structures. mdpi.comresearchgate.net
Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper have been successfully employed. bohrium.commdpi.com These reactions typically involve the coupling of a substituted aromatic precursor, such as a benzaldehyde, benzamide, or oxime, with an alkyne or another coupling partner. organic-chemistry.org For instance, palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by copper-catalyzed cyclization, provides an excellent route to isoquinolines. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation of an in-situ generated oxime and subsequent cyclization with an alkyne allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org These modern approaches offer advantages over traditional methods by often proceeding under milder conditions and allowing for a broader range of substituents on the isoquinoline core. numberanalytics.comnih.gov
Table 2: Overview of Modern Isoquinoline Synthesis Strategies
| Catalyst Type | Starting Materials | General Reaction Type | Reference |
|---|---|---|---|
| Palladium/Copper | o-Iodobenzaldehyde imine, terminal alkyne | Coupling-Cyclization | organic-chemistry.org |
| Rhodium(III) | Aryl ketone, hydroxylamine, alkyne | C-H Activation/Annulation | organic-chemistry.org |
| Ruthenium(II) | Primary benzylamine, sulfoxonium ylide | C-H Functionalization/Annulation | organic-chemistry.org |
| Cobalt(III) | Benzimidate, vinylene carbonate | C-H Activation/Cyclization | researchgate.net |
| Palladium | N-methoxy benzamide, 2,3-allenoic acid ester | C-H Activation/Annulation | mdpi.com |
Integrated Synthetic Strategies for 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
The most straightforward and convergent approach to synthesizing the title compound involves the late-stage formation of the tetrazole ring from a pre-formed isoquinoline precursor. This strategy hinges on the synthesis of isoquinoline-1-carbonitrile as the key intermediate.
The synthesis proceeds in two principal steps:
Formation of Isoquinoline-1-carbonitrile : This can be achieved from isoquinoline itself through various cyanating methods.
Cycloaddition : The nitrile group of isoquinoline-1-carbonitrile is then subjected to a [3+2] cycloaddition with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst like ammonium (B1175870) chloride or a Lewis acid in a polar aprotic solvent like DMF. tandfonline.com
An alternative integrated approach is the Ugi azido (B1232118) reaction, a multicomponent process. In one reported synthesis, tetrazolyl-substituted tetrahydroisoquinolines were prepared by reacting an isoquinolinium salt with an isonitrile (e.g., p-methoxyphenyl isonitrile) and sodium azide. mdpi.com This method builds the tetrazole ring and attaches it to the isoquinoline core in a single, efficient step, leading to a 1-(tetrazolyl)-1,2,3,4-tetrahydroisoquinoline derivative. Subsequent oxidation would be required to yield the fully aromatic isoquinoline system.
Flash vacuum thermolysis of 1-(5-tetrazolyl)isoquinoline has also been studied, which leads to the formation of 1-isoquinolylcarbene, but this represents a decomposition pathway rather than a synthetic one. nih.gov
Multicomponent Reaction (MCR) Approaches (e.g., Ugi-Azide Reaction)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, incorporating portions of each reactant. The Ugi-azide reaction, a prominent MCR, is particularly well-suited for the synthesis of 1,5-disubstituted tetrazoles. This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source.
For the synthesis of derivatives related to this compound, particularly at the tetrahydroisoquinoline oxidation state, the Ugi-azide reaction has been effectively employed. The process involves reacting a 3,4-dihydroisoquinolinium salt (which acts as the iminium component, an equivalent of the aldehyde/amine combination), an isocyanide, and an azide salt. This approach provides a direct route to 1-tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com
A representative synthesis involves the reaction of a 3,4-dihydroisoquinolinium salt with an isonitrile and sodium azide in methanol (B129727) at room temperature. mdpi.com The choice of isonitrile directly determines the substituent at the N-1 position of the tetrazole ring, offering a convenient point for diversification. mdpi.com
Table 1: Ugi-Azide Synthesis of 1-Tetrazolyl-Substituted Tetrahydroisoquinolines mdpi.com
| Dihydroisoquinolinium Salt Precursor | Isonitrile | Product | Yield |
| Cotarnine chloride | p-Methoxyphenyl isonitrile | 8-Methoxy-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline | - |
| 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium iodide | p-Methoxyphenyl isonitrile | 6,7-Dimethoxy-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-2-methyl-1,2,3,4-tetrahydroisoquinoline | - |
| 2-Methyl-3,4-dihydroisoquinolinium iodide | p-Methoxyphenyl isonitrile | 1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-2-methyl-1,2,3,4-tetrahydroisoquinoline | - |
One-Pot Synthetic Procedures for Tetrazolyl-Isoquinolines
One-pot syntheses are highly valued for their operational simplicity and efficiency, as they avoid the isolation of intermediate compounds. The formation of the 1-(1H-tetrazol-5-yl)isoquinoline system is often achieved through such a procedure, most commonly by converting an isoquinoline-1-carbonitrile precursor into the corresponding tetrazole.
This transformation is a classic example of a [3+2] cycloaddition reaction. A widely used method involves heating the nitrile with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of a catalyst. mdpi.com Dibutyltin oxide has been shown to be an effective catalyst for this reaction, which is typically carried out in a high-boiling solvent like toluene. mdpi.comresearchgate.net This method offers the advantage of using TMSN₃, which is a safer alternative to generating hydrazoic acid in situ. mdpi.com The reaction proceeds in high yield and often produces a product pure enough for subsequent use without extensive purification. mdpi.com
Table 2: One-Pot Synthesis of 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline mdpi.com
| Reactant 1 (Nitrile) | Reactant 2 (Azide Source) | Catalyst | Solvent | Conditions | Yield |
| 2-(p-Tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide | Dibutyltin oxide | Toluene | Reflux, 74 h | 92% |
The Ugi-azide reaction described in the previous section is also inherently a one-pot procedure, directly yielding the tetrazolyl-tetrahydroisoquinoline product from three components. mdpi.com
Regioselective Synthesis of this compound Derivatives
Regioselectivity is a critical consideration in the synthesis of substituted tetrazoles. The [3+2] cycloaddition of an azide to a nitrile can potentially lead to different isomers. However, the reaction of nitriles with azides to form 5-substituted-1H-tetrazoles is a well-established and highly regioselective process. nih.gov The mechanism of this reaction ensures the formation of the 5-substituted isomer, which is the desired product in this context.
The primary competing isomeric structure is the fused heterocyclic system, tetrazolo[5,1-a]isoquinoline. This isomer arises from the intramolecular cyclization of a 1-azidoisoquinoline (B14439438) intermediate, a classic example of ring-chain tautomerism. The synthetic pathways leading to the fused tetrazolo[5,1-a]isoquinoline are distinct from those that produce the 1-(1H-tetrazol-5-yl)isoquinoline isomer. For instance, reacting 1-chloroisoquinoline (B32320) with sodium azide typically yields the fused tetrazolo[5,1-a]isoquinoline. In contrast, starting with isoquinoline-1-carbonitrile and reacting it with an azide source reliably produces the desired 1-(1H-tetrazol-5-yl)isoquinoline. mdpi.com This clear divergence in reactivity based on the starting material allows for the regioselective synthesis of the desired isomer.
Synthesis of Substituted this compound Analogues
The functionalization of the 1-(1H-tetrazol-5-yl)isoquinoline scaffold can be approached by modifying the isoquinoline ring, the tetrazole ring, or by creating larger, fused systems.
Variations on the Isoquinoline Moiety
Introducing substituents onto the isoquinoline portion of the molecule is typically achieved by starting with an already substituted isoquinoline precursor before forming the tetrazole ring. A vast array of methods exists for the synthesis of substituted isoquinolines, including the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, which provide access to a wide range of precursors. pharmaguideline.comwikipedia.org
More modern, metal-catalyzed methods have further expanded the scope of accessible isoquinoline structures. organic-chemistry.orgnih.gov For example, a substituted precursor like 2-(p-tolyl)quinoline-4-carbonitrile can be synthesized and then converted to the corresponding tetrazole, yielding 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, demonstrating substitution at both the 2- and 4-positions of the isoquinoline ring. mdpi.com Similarly, the Ugi-azide reaction on substituted 3,4-dihydroisoquinolinium salts, such as cotarnine, allows for the synthesis of tetrahydroisoquinoline derivatives with various substituents on the aromatic ring. mdpi.com
Modifications at the Tetrazole Ring
Modification of the tetrazole ring itself primarily involves substitution at the N-1 and C-5 positions.
N-1 Substitution: The Ugi-azide reaction provides a direct method for N-1 substitution by varying the isocyanide component. mdpi.com For example, using p-methoxyphenyl isonitrile leads to an N-1-(p-methoxyphenyl)tetrazole derivative. mdpi.com Another approach involves the three-component reaction of an aniline (B41778) derivative, triethyl orthoformate, and sodium azide, which generates a 1-aryl-substituted tetrazole. nih.govresearchgate.net
C-5 Substitution: The substituent at the C-5 position is, by definition, the isoquinoline ring in the target molecule. However, understanding the synthesis of general 1,5-disubstituted tetrazoles provides insight into the flexibility of the scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, on a 5-bromotetrazole intermediate can be used to introduce various aryl or heterocyclic groups at the C-5 position. nih.gov
Synthesis of Fused Heterocyclic Systems Incorporating the 1-(1H-tetrazol-5-yl)isoquinoline Framework
The most significant fused heterocyclic system related to 1-(1H-tetrazol-5-yl)isoquinoline is its ring-chain tautomer, tetrazolo[5,1-a]isoquinoline. The equilibrium between the 1-azidoisoquinoline and the fused tetrazole heavily favors the tetrazole form. monash.edu The synthesis of this fused system is often achieved through distinct routes, such as domino reactions involving Suzuki-Miyaura coupling and azidation followed by an in situ [3+2] cycloaddition. acs.orgacs.orgnih.gov
Other related fused systems include pyrazolo[5,1-a]isoquinolines. These can be synthesized via methods like the palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by intramolecular hydroamination. nih.gov Ruthenium-catalyzed C-H/N-H annulation of pyrazoles and alkynes also provides a route to this scaffold. While structurally different, the synthetic strategies for these related fused heterocycles highlight the diverse chemical transformations available for building complex structures based on the isoquinoline core.
Table 3: Synthesis of Fused Tetrazolo[5,1-a]isoquinolines acs.org
| Starting Material | Reagents | Catalyst System | Conditions | Product Type |
| Arylpinacolate ester | Azidotrimethylsilane, TBAF, H₂O | Copper sulfate (B86663) pentahydrate | Methanol, Reflux, 8 h | Tetrazolo[5,1-a]isoquinoline |
| Azido pinacolate ester | Aryl bromide, K₃PO₄·H₂O | [Pd(dppf)Cl₂] | Methanol/Water, Reflux, 24 h | Tetrazolo[5,1-a]isoquinoline |
Green Chemistry Principles in this compound Synthesis
The synthesis of the tetrazole ring in this compound is often achieved through a [3+2] cycloaddition reaction between an organonitrile, in this case, isoquinoline-1-carbonitrile, and an azide source, typically sodium azide. Traditional methods for this transformation have often relied on the use of toxic metal catalysts, hazardous solvents, and harsh reaction conditions. However, contemporary research has shifted towards more sustainable practices that align with the principles of green chemistry.
Catalyst-Free and Environmentally Benign Methods
A significant advancement in the synthesis of 5-substituted-1H-tetrazoles, including the target compound, involves the use of water as a solvent, which is a departure from traditional organic solvents. organic-chemistry.orgnih.gov Research has demonstrated that the reaction between nitriles and sodium azide can proceed effectively in water, often with the aid of zinc salts as catalysts. organic-chemistry.orgnih.gov
Notably, these aqueous-based syntheses can be conducted under catalyst-free conditions, although this may lead to longer reaction times. The primary advantage of such a method is the significant reduction in environmental impact and the avoidance of toxic metal waste streams. The use of water as a solvent not only makes the process more environmentally friendly but also mitigates the risk of explosion associated with the handling of azides in organic solvents. organic-chemistry.org Furthermore, maintaining a slightly alkaline pH during the reaction minimizes the formation and release of the highly toxic and volatile hydrazoic acid. organic-chemistry.org
The general approach involves heating a mixture of the nitrile (isoquinoline-1-carbonitrile) and sodium azide in water. The simplicity of this protocol, coupled with the ease of product isolation, makes it an attractive and greener alternative to conventional methods.
Table 1: Representative Catalyst-Free Conditions for Tetrazole Synthesis from Nitriles
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic Nitrile | Sodium Azide | Water | ~100 | 12-48 | Moderate to High |
| Isoquinoline-1-carbonitrile (hypothetical) | Sodium Azide | Water | ~100 | 24-72 | - |
Note: The data for isoquinoline-1-carbonitrile is hypothetical, based on the general findings for aromatic nitriles in the cited literature. Actual experimental results may vary.
Microwave-Assisted Synthesis of Tetrazolyl-Isoquinolines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nih.govlew.ro This technology is particularly well-suited for the synthesis of heterocyclic compounds like tetrazoles and isoquinolines. researchgate.netresearchgate.netnih.gov
The application of microwave irradiation to the synthesis of this compound from isoquinoline-1-carbonitrile and an azide source offers a substantial improvement in terms of energy efficiency and reaction time. The rapid heating provided by microwaves can overcome the activation energy barrier for the cycloaddition reaction more effectively than conventional heating, often obviating the need for a catalyst. lew.ro
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Related Tetrazolo[1,5-a]quinoline Derivative
| Method | Reactants | Solvent | Catalyst | Time | Yield (%) |
| Conventional Heating | Chalcone, Hydrazine Hydrate | Sodium Acetate | None | 5-6 h | 75-85 |
| Microwave Irradiation | Chalcone, Hydrazine Hydrate | Sodium Acetate | None | 4-8 min | 85-95 |
Source: Adapted from research on the synthesis of 2-(4,5-dihydro-5-(tetrazolo[1,5-a]quinolin-4-yl)-1H-pyrazol-3-yl)-substituted phenols, demonstrating the efficiency of microwave-assisted methods for related heterocyclic systems. researchgate.net
The synthesis of the target compound, this compound, can be envisioned to proceed efficiently under microwave irradiation, likely providing the desired product in high yield and with a significant reduction in reaction time compared to traditional heating methods. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 1 1h 1,2,3,4 Tetrazol 5 Yl Isoquinoline Derivatives
Impact of Tetrazole Substitution on Biological Activity
The tetrazole ring is a critical component of the 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline scaffold, primarily serving as a bioisosteric replacement for other functional groups and influencing the molecule's physicochemical properties through its unique electronic and structural characteristics.
Bioisosteric Equivalence of Tetrazoles to Carboxylic Acids and Amides in Modulating Activity
A cornerstone of modern drug design is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical characteristic of a compound without making significant changes to the chemical structure. The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.netnih.gov This substitution is a key strategy in medicinal chemistry, often employed to improve metabolic stability and bioavailability. nih.gov
Tetrazoles exhibit acidity comparable to carboxylic acids, with pKa values typically in the range of 4.5 to 4.9. cambridgemedchemconsulting.com This similarity in acidity allows the tetrazole ring to mimic the carboxylate anion at physiological pH, enabling it to engage in similar ionic or hydrogen-bonding interactions with biological targets. researchgate.netcambridgemedchemconsulting.com For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency. cambridgemedchemconsulting.com This enhancement was attributed to the tetrazole's acidic NH group being positioned further from the aromatic core, optimizing its interaction with the receptor. cambridgemedchemconsulting.com While tetrazoles are generally more lipophilic than their carboxylic acid counterparts, this does not always translate to better membrane permeability, potentially due to strong hydrogen bond formation with water. cambridgemedchemconsulting.com However, this hydrogen-bonding capacity can be advantageous for enhancing binding affinity to a target protein. nih.gov
The replacement of a carboxylic acid with a tetrazole can also mitigate issues related to the metabolic formation of reactive acyl glucuronides, which have been associated with toxicity. nih.govcambridgemedchemconsulting.com In the context of this compound derivatives, the tetrazole moiety is crucial for establishing key interactions with biological targets that might otherwise be occupied by a carboxylate group in other inhibitor classes.
Influence of Substituents on Tetrazole Ring Tautomerism and Activity
Substituted 5-phenyltetrazoles can exist in two tautomeric forms, the 1H- and 2H-tetrazole. researchgate.netnih.gov The equilibrium between these tautomers is a significant factor in their biological activity, as the two forms have different electronic and steric properties. In solution, the 1H-tautomer is often the predominant form. nih.gov The position of substituents on the tetrazole ring can influence this tautomeric balance and, consequently, the molecule's ability to interact with its biological target.
The nature of the substituent at the C5-position of the tetrazole ring can significantly affect its acidity and its hydrogen-bonding capabilities. nih.gov This, in turn, dictates the strength and geometry of its interactions with receptor sites. Furthermore, N-substitution on the tetrazole ring, creating either 1- or 2-substituted isomers, eliminates tautomerism and fixes the geometry of the ring. This can have a profound impact on biological activity, as one isomer may fit a binding pocket significantly better than the other. The metabolic stability and pharmacokinetic profile of the molecule are also influenced by whether the tetrazole nitrogen is substituted, as N-glucuronidation can occur on unsubstituted tetrazoles. nih.gov
Role of the Isoquinoline (B145761) Core Modifications
The isoquinoline portion of the scaffold provides a rigid platform that can be extensively modified to explore the chemical space around a biological target. nih.govrsc.org Changes in saturation, substitution patterns, and stereochemistry of the isoquinoline ring system are critical determinants of pharmacological activity.
Effects of Ring Saturation (e.g., Tetrahydroisoquinolines)
Saturation of the isoquinoline ring system to form 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) or decahydroisoquinoline (B1345475) introduces significant structural changes that profoundly affect biological activity. rsc.orgrsc.org While the aromatic isoquinoline ring is planar, the THIQ and decahydroisoquinoline rings are non-planar and flexible, adopting various conformations. This three-dimensional character is often crucial for fitting into the binding sites of enzymes and receptors. nih.gov
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nuph.edu.uanih.gov In a study of excitatory amino acid (EAA) receptor antagonists based on a 6-(tetrazolylalkyl)decahydroisoquinoline-3-carboxylic acid core, the saturation level of the isoquinoline ring was found to be critical. The tetrahydroisoquinoline analog of the potent AMPA antagonist was found to be inactive, highlighting that the specific conformational constraints of the decahydro- ring were essential for activity at this particular target. nih.gov This demonstrates that moving from a planar aromatic system to a saturated, flexible system can dramatically alter the pharmacological profile.
| Compound Series | Saturation Level | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| 6-(tetrazolylalkyl)isoquinoline-3-carboxylic acid | Decahydroisoquinoline | AMPA Receptor | Potent antagonist activity observed. | nih.gov |
| 6-(tetrazolylalkyl)isoquinoline-3-carboxylic acid | Tetrahydroisoquinoline | AMPA Receptor | Compound was inactive, indicating the importance of the decahydro- conformation. | nih.gov |
Substitution Patterns on the Isoquinoline System and their Pharmacological Implications
The placement and nature of substituents on the isoquinoline ring system are critical for modulating pharmacological activity. nih.gov Different positions on the ring (e.g., C1, C3, C4, C5-C8) offer vectors for modification to enhance potency, selectivity, and pharmacokinetic properties. rsc.org
For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, substitutions at the 5- and 8-positions were explored. nih.gov It was found that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated, and an N-methylpiperazine at the 8-position was preferred. This suggests that these positions project into solvent-exposed regions or larger pockets of the biological target. nih.gov In another study on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, substitutions on the phenyl ring at the C1 position were investigated for their antiproliferative activity. nih.gov
The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a vital role in modulating the biological potential of THIQ derivatives. nuph.edu.ua Furthermore, the development of synthetic methods that allow for the regioselective introduction of substituents on the isoquinoline core is essential for systematic SAR studies. nih.gov
| Scaffold | Substitution Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 5,8-disubstituted Tetrahydroisoquinoline | Position 5 | Large groups (e.g., Benzyl) | Well-tolerated for anti-mycobacterial activity. | nih.gov |
| 5,8-disubstituted Tetrahydroisoquinoline | Position 8 | N-methylpiperazine | Preferred for anti-mycobacterial activity. | nih.gov |
| 4,6-dihydroxy Tetrahydroisoquinoline | Position 1 | Various | Substitution had no effect on antitrypanosomal activity in this series. | rsc.org |
| Tetrahydroisoquinoline | Position 6 and/or 7 | Phenolic groups | Often imperative for maintaining biological properties like antitubulin activity. | nih.gov |
Stereochemical Considerations and their Influence on Activity
The introduction of substituents onto a non-aromatic isoquinoline core, such as a tetrahydroisoquinoline, often creates one or more chiral centers. The absolute stereochemistry of these centers can have a dramatic effect on biological activity, as enantiomers or diastereomers may interact differently with a chiral biological target.
The C1 position of the THIQ skeleton is a common point of substitution, and its chirality is a key feature of many natural isoquinoline alkaloids. nih.govnih.gov The enantioselective synthesis of 1-substituted THIQs is therefore a major focus in medicinal chemistry to access stereochemically pure compounds for biological evaluation. nih.gov
In detailed SAR studies of decahydroisoquinoline-based AMPA antagonists, the stereochemistry around the fused ring system was found to be paramount. nih.govacs.org A specific stereochemical arrangement, (3S,4aR,6R,8aR), was identified as optimal for potent AMPA antagonist activity. nih.gov Altering the stereochemistry at any of these centers could lead to a significant loss of activity, underscoring the precise three-dimensional fit required for the molecule to bind to its receptor. Similarly, in a series of tetrahydroisoquinoline-3-carboxylate based MMP inhibitors, the chirality was systematically studied to understand the key determinants for affinity. nih.gov These findings emphasize that for any derivative of this compound that features a saturated or partially saturated isoquinoline ring, a thorough investigation of the stereochemical requirements for activity is essential.
Importance of Linker Length and Heteroatom Substitution in Bridging Moieties
In analogous heterocyclic systems, the length of a linker can significantly influence how a molecule fits into a receptor's binding pocket. An optimal linker length allows for ideal interactions between the key functional groups of the ligand and the amino acid residues of the target protein. For instance, studies on quinoline-tetrazole hybrids have shown that the activity and cytotoxicity are strongly influenced by the linker and its substitution. nih.govnih.gov In one study, compounds with a methyl linker were generally more active than those with a basic (methylamino)ethyl linker, suggesting that a shorter, less flexible linker may be advantageous for the specific biological target. nih.gov
Heteroatom substitution within the linker can introduce hydrogen bonding capabilities, alter polarity, and affect the metabolic stability of the compound. The introduction of atoms such as oxygen or nitrogen can create crucial hydrogen bonds with the receptor, thereby enhancing binding affinity and potency. However, the precise impact of such substitutions is highly dependent on the specific topology of the receptor's active site.
Correlation between Molecular Structure and Receptor/Enzyme Binding Affinity
The correlation between the molecular structure of isoquinoline derivatives and their binding affinity to receptors and enzymes is a key area of investigation. For a derivative of the core compound, (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, its activity as a competitive antagonist for the N-methyl-D-aspartate (NMDA) and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid (AMPA) receptors has been reported. nih.gov This compound was found to displace both NMDA and AMPA receptor binding. nih.gov
Further investigation into the stereochemistry of this molecule revealed that the antagonist activities for both NMDA and AMPA receptors were predominantly associated with a single isomer, (-)-6. nih.gov This highlights the critical importance of the three-dimensional arrangement of the molecule for effective receptor interaction. The specific orientation of the tetrazolyl and carboxylic acid groups on the decahydroisoquinoline scaffold is crucial for its antagonist function.
In broader studies of isoquinoline derivatives, the nature and position of substituents on the isoquinoline ring system have been shown to significantly impact receptor binding. For example, in a series of isoquinoline-tethered quinazoline (B50416) derivatives, the isoquinoline moiety was found to contribute to improved cellular activity and selectivity for the HER2 receptor over EGFR. nih.gov
The following table summarizes the binding data for a representative tetrazolyl-decahydroisoquinoline derivative:
| Compound | Target Receptor | Activity |
| (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid | NMDA | Competitive Antagonist |
| (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid | AMPA | Competitive Antagonist |
This data is based on a decahydro- derivative of the core compound.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues
Currently, there is a lack of publicly available, specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound analogues. QSAR studies are powerful computational tools that correlate the physicochemical properties of a series of compounds with their biological activities to predict the activity of new, unsynthesized molecules.
However, QSAR studies on broader classes of isoquinoline and quinoline (B57606) derivatives have provided valuable insights that could be applicable. For instance, 3D-QSAR studies on substituted dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors have been conducted. researchgate.net These models can help in designing new derivatives with potentially enhanced inhibitory activity. researchgate.net Similarly, QSAR analyses of tricyclic quinoline derivatives have revealed that properties such as lipophilicity (logP), refractivity, dipole moment, molecular volume, and surface area are significant in determining their diuretic activity. uran.ua
For a QSAR model to be developed for this compound analogues, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. Such a model would likely consider descriptors such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP.
The development of such a model would be a significant step forward in the rational design of more potent and selective agents based on the this compound scaffold.
Biological Evaluation of 1 1h 1,2,3,4 Tetrazol 5 Yl Isoquinoline Derivatives Pre Clinical Focus
In Vitro Screening for Biological Activities
A review of the scientific literature did not yield specific studies on the in vitro antimicrobial activity of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline derivatives. While research exists on the antimicrobial properties of various isoquinoline (B145761) and tetrazole-containing compounds independently, data on the specific combined scaffold as requested is not available in the reviewed sources. nih.govnih.govnih.govresearchgate.netrsc.org
There is no available scientific literature detailing the in vitro anticancer and antiproliferative activity of this compound derivatives against cancer cell lines. Studies on related but structurally distinct compounds, such as tetrazolo[1,5-c]quinazolines and various other isoquinoline derivatives, have been conducted. nih.govresearchgate.netnih.govnih.govnih.gov However, specific data for the this compound scaffold is not present in the reviewed literature.
A comprehensive search of scientific databases did not reveal any studies focused on the in vitro anti-inflammatory activity of this compound derivatives in cellular models. While the anti-inflammatory properties of other isoquinoline derivatives, such as isoquinoline-1-carboxamides, have been investigated, there is no specific information available for the requested tetrazolylisoquinoline scaffold. nih.govnih.govbiomedpharmajournal.org
Published research on the enzyme inhibitory activities of derivatives of this compound is not available in the reviewed scientific literature.
However, studies on structurally related isoquinoline derivatives have shown potential for enzyme inhibition. For instance, a series of 1-(4-aminophenyl)isoquinoline (B1195977) derivatives were evaluated for their inhibitory effects on phosphodiesterases. These compounds demonstrated potent inhibition of both calcium-independent and calcium-dependent phosphodiesterases from rat cerebral cortex, with IC50 values ranging from 0.2 to 25 µM for the calcium-dependent hydrolysis of cyclic AMP and cyclic GMP. nih.gov
In another study, isoquinoline-tethered quinazoline (B50416) derivatives were found to be inhibitors of the HER2 kinase. nih.gov Specifically, isoquinoline derivative 14a displayed excellent activity in SKBR3 cells with an IC50 value of 103 nM while maintaining HER2 kinase activity. nih.gov Further investigation into a series of these derivatives provided IC50 values for both EGFR and HER2 kinase inhibition, as detailed in the table below.
Table 1: In Vitro Kinase Inhibition by Isoquinoline-Tethered Quinazoline Derivatives
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
|---|---|---|
| 14a | >1000 | 114 |
| 14f | 129 | 15 |
| Lapatinib | 11 | 13 |
This table is interactive. Click on the headers to sort the data. Source: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. nih.gov
It is important to note that these compounds are not direct derivatives of this compound, but they represent the closest available data on enzyme inhibition by isoquinoline-containing molecules.
There is a lack of specific data in the scientific literature regarding receptor antagonism or agonism assays for this compound derivatives.
However, research on related isoquinoline structures has demonstrated activity at various receptors. For example, a series of isoquinolone derivatives were identified as antagonists of the Lysophosphatidic Acid Receptor 5 (LPA5). nih.gov The antagonist potency (IC50) of these compounds was determined by measuring the inhibition of intracellular calcium level mobilization stimulated by an agonist.
Additionally, a complex derivative, N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine, was developed as a potent and selective agonist of the melanocortin subtype-4 receptor (MC4R). rsc.org This compound demonstrated high selectivity for MC4R over MC3R and MC5R. rsc.org
It is crucial to emphasize that these findings are on structurally different molecules and not on derivatives of this compound.
While no studies were found on the antiviral activity of this compound derivatives specifically, research on related isoquinolone derivatives has shown promising results against influenza viruses.
A screening of a chemical library identified an isoquinolone compound, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (Compound 1), as a hit with significant activity against both influenza A and B viruses. nih.gov However, this compound also exhibited considerable cytotoxicity. nih.gov To address this, a series of 22 derivatives were synthesized, leading to the discovery of a less toxic antiviral agent, Compound 21. nih.gov
The antiviral activity and cytotoxicity of these compounds are summarized in the table below.
Table 2: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 1 | Influenza A (PR8) | 0.2 | 39.0 | >195 |
| Influenza A (HK) | 0.6 | 39.0 | >65 | |
| Influenza B (Lee) | 0.4 | 39.0 | >97.5 | |
| Compound 21 | Influenza A (PR8) | 9.9 | >300 | >30.3 |
| Influenza A (HK) | 18.5 | >300 | >16.2 | |
| Influenza B (Lee) | 13.5 | >300 | >22.2 |
This table is interactive. Click on the headers to sort the data. EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Source: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. nih.gov
Mode-of-action studies indicated that these isoquinolone derivatives target the viral polymerase activity. nih.gov It is important to reiterate that these compounds are isoquinolones and not this compound derivatives.
In Vivo Pharmacological Efficacy Studies in Animal Models
The in vivo assessment of this compound derivatives in animal models is crucial for understanding their therapeutic potential across a range of diseases. While direct studies on the parent compound are limited, research on structurally related isoquinoline and tetrazole derivatives provides valuable insights into their potential pharmacological activities.
Efficacy in Models of Metabolic Disorders (e.g., Anti-hyperglycemic effects)
While direct evidence for this compound derivatives in metabolic disorder models is not extensively documented, studies on compounds containing the 1H-tetrazole moiety have shown significant promise in animal models of type 2 diabetes.
A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic effects in genetically obese and diabetic KKAy mice and Wistar fatty rats. nih.gov A large number of these derivatives demonstrated potent glucose and lipid-lowering activities. nih.gov Notably, the compound 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole exhibited a potent glucose-lowering activity (ED25=0.0839 mg/kg/day) in KKAy mice, which was reported to be 72 times more active than the established antidiabetic drug, pioglitazone (B448) hydrochloride. nih.gov In Wistar fatty rats, this same derivative also showed strong glucose-lowering (ED25=0.0873 mg/kg/day) and lipid-lowering effects (ED25=0.0277 mg/kg/day). nih.gov The antidiabetic effects of this class of compounds are thought to be mediated through their potent agonistic activity for peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Furthermore, a study on R¹-tetrazolo[1,5-c]quinazolin-5(6H)-ones, which feature a fused tetrazole-quinoline ring system, identified hypoglycemic activity. nih.gov One of the most active compounds from this series, tetrazolo[1,5-c]quinazolin-5(6H)-one, was found to have hypoglycemic effects that exceeded those of the reference drugs metformin (B114582) and gliclazide (B1671584) in a glucocorticoid-induced insulin (B600854) resistance model. nih.gov
These findings suggest that the tetrazole moiety is a key pharmacophore for anti-hyperglycemic activity, and by extension, derivatives of this compound may warrant investigation for similar effects in animal models of metabolic disorders.
Table 1: Anti-hyperglycemic and Lipid-Lowering Effects of Tetrazole Derivatives in Animal Models
| Compound | Animal Model | Key Findings |
|---|---|---|
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | KKAy mice | Potent glucose-lowering activity (ED25=0.0839 mg/kg/day). nih.gov |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Wistar fatty rats | Strong glucose-lowering (ED25=0.0873 mg/kg/day) and lipid-lowering (ED25=0.0277 mg/kg/day) effects. nih.gov |
Evaluation in Pain and Inflammatory Animal Models
The isoquinoline scaffold is present in numerous compounds with demonstrated analgesic and anti-inflammatory properties. While specific data for this compound is scarce, research on related derivatives highlights the potential of this chemical class in pain and inflammation models.
One study investigated the analgesic and anti-inflammatory activity of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. nih.govnih.gov In a hot plate test in mice, this compound exhibited significant analgesic activity. nih.gov Furthermore, in a model of acute inflammatory arthritis, the compound showed a pronounced anti-inflammatory effect, which was reported to be 3.3 times greater than that of diclofenac (B195802) sodium at a specific dose. nih.govnih.gov
In another study, novel chiral pyrazolo isoquinoline derivatives were synthesized and evaluated for their anti-inflammatory properties. mdpi.com These compounds demonstrated potent inhibition of nitric oxide production in a dose-dependent manner. mdpi.com In a xylene-induced ear edema model in mice, one of the lead compounds inhibited swelling by 64.4%, an effect comparable to the reference drug celecoxib. mdpi.com
These studies underscore the potential of the isoquinoline nucleus as a foundation for developing new analgesic and anti-inflammatory agents. The incorporation of a tetrazole ring, known for its metabolic stability and ability to act as a bioisostere for a carboxylic acid group, could further enhance these properties in derivatives of this compound. researchgate.net
Table 2: Analgesic and Anti-inflammatory Effects of Isoquinoline Derivatives in Animal Models
| Compound/Derivative Class | Animal Model | Key Findings |
|---|---|---|
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Mice (hot plate test, acute inflammatory arthritis) | Showed significant analgesic and pronounced anti-inflammatory effects. nih.govnih.gov |
Pre-clinical Efficacy Studies in Infectious Disease Models
The combination of tetrazole and quinoline (B57606) rings in a single molecular scaffold has been explored for its potential in treating infectious diseases. A study focusing on novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines investigated their antiviral activity. nih.gov
The synthesized compounds were evaluated for their effects against the influenza A/Puerto Rico/8/34 virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov Several of these compounds exhibited moderate antiviral activity with low toxicity. nih.gov The study noted that the antiviral activity was influenced by the nature and position of substituents on both the tetrazole ring and the quinoline moiety. nih.gov
While this research was not conducted on the specific this compound scaffold, it provides a rationale for investigating its derivatives for activity against various pathogens in pre-clinical infectious disease models.
Assessment of Activity in Neurological Animal Models
Tetrahydroisoquinoline derivatives have been implicated in various neurological processes, and some have been identified as potentially neurotoxic. One study reported the in vivo formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (B52993) (1,3-DiMeTIQ), a novel metabolite of amphetamines, in the brains of rats under chronic ethanol (B145695) treatment. usamv.ro The presence of this compound was associated with behavioral abnormalities, such as convulsions. usamv.ro Intraperitoneal injection of 1,3-DiMeTIQ in rats induced similar behavioral symptoms, indicating its ability to cross the blood-brain barrier and exert central nervous system effects. usamv.ro
This research highlights that isoquinoline derivatives can be centrally active and may influence neurological function. The specific effects of this compound derivatives would depend on their unique structures and ability to interact with neurological targets. Further investigation in relevant animal models of neurological disorders is warranted.
Cellular and Molecular Target Identification through Biological Screening
Identifying the cellular and molecular targets of novel compounds is a critical step in drug discovery. For derivatives of this compound, target identification can be inferred from studies on structurally related compounds.
In the context of metabolic diseases, the potent anti-hyperglycemic effects of 5-substituted-1H-tetrazole derivatives have been attributed to their agonistic activity at peroxisome proliferator-activated receptor gamma (PPARγ) . nih.gov
For anti-inflammatory actions, molecular docking studies on chiral pyrazolo isoquinoline derivatives suggested a potential binding affinity for inducible nitric oxide synthase (iNOS) , a key enzyme in the inflammatory response. mdpi.com Other research on isoquinoline-1-carboxamide (B73039) derivatives demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells were mediated through the inhibition of the MAPKs/NF-κB pathway . nih.gov
In the realm of oncology, a virtual screening campaign identified nih.govusamv.roejurnal-analiskesehatan.web.idtriazolo[1,5‐b]isoquinolines as a new structural class of Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors. ejurnal-analiskesehatan.web.id Additionally, computational and in vitro studies of a tetrahydroisoquinoline derivative from a marine sponge, 22-(4-pyridinecarbonyl) jorunnamycin A, identified ERK1/2 and MEK1 as molecular targets in mediating non-small-cell lung cancer apoptosis. In silico design and molecular dynamics simulations of novel tetrahydroisoquinoline-based compounds suggested that they could bind with high affinity to CD44 , a cell-surface glycoprotein (B1211001) involved in cancer metastasis.
These findings illustrate the diverse range of potential molecular targets for compounds containing the isoquinoline or tetrazole scaffold. Biological screening of this compound derivatives against these and other targets will be essential to elucidate their mechanism of action.
Table 3: Potential Molecular Targets for Isoquinoline and Tetrazole Derivatives
| Derivative Class | Potential Molecular Target(s) | Therapeutic Area |
|---|---|---|
| 5-substituted-1H-tetrazoles | PPARγ nih.gov | Metabolic Disorders |
| Chiral pyrazolo isoquinolines | iNOS mdpi.com | Inflammation |
| Isoquinoline-1-carboxamides | MAPKs/NF-κB pathway nih.gov | Inflammation |
| nih.govusamv.roejurnal-analiskesehatan.web.idTriazolo[1,5‐b]isoquinolines | MELK ejurnal-analiskesehatan.web.id | Oncology |
| Tetrahydroisoquinoline derivatives | ERK1/2, MEK1 | Oncology |
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Targets and Pathways
There is currently no scientific literature available that describes the molecular targets or the specific pathways through which 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline may exert a biological effect.
Receptor Binding Interactions and Affinities
No studies detailing the binding interactions or affinities of this compound with any physiological receptors have been published. Therefore, data on its receptor binding profile, including any potential selectivity or potency, remains uncharacterized.
Enzyme Active Site Interactions and Inhibition Mechanisms
Information regarding the interaction of this compound with enzyme active sites is not present in the available scientific literature. Consequently, there are no described mechanisms of enzyme inhibition or data such as IC₅₀ or Kᵢ values.
Modulation of Protein-Protein Interactions (e.g., Bcl-2 apoptosis regulator, β-catenin/Tcf)
There is no published research on the ability of this compound to modulate protein-protein interactions. Specifically, its potential effects on key regulatory interactions such as those involving the Bcl-2 family of apoptosis regulators or the β-catenin/Tcf signaling complex have not been investigated.
Cellular Responses to this compound Exposure
Scientific data on the responses of cells to exposure to this compound is not available.
Induction of Apoptosis in Cancer Cell Lines
No studies have been found that investigate the potential for this compound to induce apoptosis in any cancer cell lines. As a result, there is no data on its cytotoxic or pro-apoptotic activity.
Impact on Cellular Signaling Pathways (e.g., inflammatory mediators)
The impact of this compound on cellular signaling pathways, including those involving inflammatory mediators, has not been reported in the scientific literature.
Effects on Cellular Viability and Proliferation
The impact of this compound on the viability and proliferation of cells, particularly cancer cells, is a key area of investigation. While direct studies on this specific compound are limited, research on structurally related isoquinoline-tetrazole hybrids provides valuable insights into its potential antiproliferative activities.
Detailed Research Findings:
Numerous studies have demonstrated the cytotoxic effects of isoquinoline (B145761) and tetrazole derivatives on various cancer cell lines. For instance, hybrids of tetrahydroquinoline and isoxazoline (B3343090) have shown cytotoxic effects against murine melanoma cells (B16F10). researchgate.net Similarly, pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivatives have exhibited antiproliferative activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov
The antiproliferative activity of such compounds is often evaluated using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. In these assays, a decrease in the formation of a colored formazan (B1609692) product corresponds to reduced cell viability.
Interactive Data Table: Antiproliferative Activity of Structurally Related Compounds
| Compound Class | Cell Line(s) | Reported IC₅₀ Values | Reference |
| Thiazole-Quinoline Hybrids | HL-60 | 2.41 μM | rsc.org |
| Coumarin-Pyrazoline Hybrids | MCF-7, HCT-116 | 5-77 nM | rsc.org |
| Pyrazole-based Tetrazinethione | MCF7, HCT116 | Not specified, but effective | nih.gov |
| Methylated 5-methoxypsoralen | HL60, A431 | Potent activity reported | nih.gov |
This table presents data from structurally related compounds to infer the potential activity of this compound due to the absence of direct experimental data for this specific molecule.
Investigation of Tautomeric Forms and their Biological Relevance
The tetrazole moiety in this compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The specific tautomer that predominates can significantly influence the compound's physicochemical properties and, consequently, its biological activity. The nature of the substituent at the C5 position of the tetrazole ring plays a crucial role in determining the tautomeric equilibrium. researchgate.net
In the case of 5-substituted tetrazoles, the environment also dictates the favored tautomer. Generally, the 1H-tautomer is more prevalent in polar environments, such as in solutions with polar solvents, and is often the exclusive form in the crystalline state. researchgate.net Conversely, the 2H-tautomer is typically more stable in the gas phase. researchgate.net
The biological relevance of these tautomeric forms lies in their differential ability to interact with biological targets. The distinct electronic distribution and hydrogen bonding capabilities of each tautomer can lead to variations in binding affinity and efficacy. While specific studies on the tautomerism of this compound and its impact on biological activity are not extensively documented, it is a critical aspect to consider in its mechanism of action. A 15N NMR study on some 5-substituted tetrazoles has shown that they predominantly exist in the oxo and thioxo forms rather than the hydroxy or mercapto forms in DMSO solution, highlighting the importance of the substituent and solvent in determining the tautomeric state. oup.com
Mechanism of Action Studies in Relevant Biological Systems
The mechanism of action of this compound is likely multifaceted, drawing from the known biological activities of its constituent isoquinoline and tetrazole scaffolds.
Inhibition of Enzymes and Signaling Pathways:
Isoquinoline derivatives have been investigated as inhibitors of various enzymes and signaling pathways crucial for cancer cell survival and proliferation. For instance, some isoquinoline derivatives have been shown to antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP, leading to the activation of caspases and subsequent apoptosis in ovarian cancer cells. nih.gov Other studies have pointed to the ability of isoquinoline alkaloids to inhibit key signaling pathways like the MAPK/ERK pathway, which is essential for viral replication. frontiersin.org
Interaction with DNA:
Certain quinoline (B57606) derivatives have been found to interact with DNA, acting as intercalators or groove binders, which can lead to cell cycle arrest and apoptosis. rsc.org The planar structure of the isoquinoline ring in this compound could potentially facilitate such interactions.
Antiviral Activity:
The inhibitory effects of selected isoquinoline alkaloids against the main protease (Mpro) of SARS-CoV-2 have been explored through in silico studies, suggesting a potential antiviral application for this class of compounds. nih.gov
While the precise molecular targets of this compound have not been definitively identified, the collective evidence from related compounds suggests that its mechanism of action could involve the inhibition of key cellular proteins like IAPs or kinases, interference with DNA replication and transcription, or the modulation of critical signaling pathways involved in cell survival and proliferation. Further detailed mechanistic studies are required to elucidate the specific biological pathways affected by this compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.
For 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline, molecular docking simulations can be employed to predict how it binds within the active site of various enzymes or receptors. These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the affinity of the ligand for the target. A lower binding energy generally suggests a more stable and potent interaction.
While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous compounds provide a framework for the expected outcomes. For instance, docking studies of tetrazole derivatives with target proteins have revealed their potential as inhibitors. nih.gov Similarly, various isoquinoline (B145761) derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their anti-inflammatory activity. researchgate.net A hypothetical docking study of this compound against a target like a kinase could yield a binding mode where the isoquinoline ring engages in hydrophobic interactions, while the nitrogen atoms of the tetrazole ring form crucial hydrogen bonds.
Table 1: Illustrative Binding Affinities of Analogous Compounds from Molecular Docking Studies
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Tetrazole Derivatives | CSNK2A1 | -6.87 | nih.gov |
| Isoquinoline Derivatives | COX-2 | Not specified | researchgate.net |
| Tetrazolo[1,5-c]quinazoline Derivatives | Tubulin | Not specified | nih.gov |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives | PI3K/mTOR | -10.7 | nih.gov |
This table is for illustrative purposes to show the type of data generated from molecular docking studies on related compounds.
A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for recognizing and binding the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the tetrazole moiety is expected to act as a hydrogen bond donor and acceptor, a key feature in its bioisosteric replacement of a carboxylic acid group. nih.govbeilstein-journals.org The aromatic isoquinoline ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
In studies of related compounds, such as 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, molecular docking revealed hydrogen bonding between the tetrazole nitrogen atoms and residues like Asnβ258 and Lysβ352 in the tubulin binding site. nih.gov Similarly, for this compound, it is plausible that the nitrogen atoms of the tetrazole ring and the nitrogen of the isoquinoline ring would be key interaction points.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are instrumental in understanding the geometry, electronic properties, and reactivity of a molecule like this compound.
DFT can be used to optimize the molecule's three-dimensional structure, providing precise bond lengths and angles. Furthermore, it allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Studies on phenyl-tetrazole derivatives have utilized DFT to understand their electronic transitions and have shown that the 2H-tautomeric form is often favored in the gas phase. doi.org For this compound, DFT would be crucial in determining the most stable tautomeric form (1H vs. 2H) and its preferred conformation.
Table 2: Representative DFT-Calculated Properties for Analogous Compounds
| Compound/Fragment | Property | Calculated Value | Reference |
| 5-(4-Chlorophenyl)-1H-tetrazole | HOMO-LUMO Gap (gas phase) | 5.156 eV | researchgate.net |
| 6-methyl-1,2,3,4-tetrahydroquinoline | Method | B3LYP/6-311+G(**) | nih.gov |
| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | HOMO Distribution | Pyrazine and tetrazole rings | nih.gov |
This table illustrates the type of data obtained from DFT calculations on related molecular structures.
Molecular Dynamics (MD) Simulations to Explore Ligand-Target Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a dynamic view of its interaction with a biological target, complementing the static picture provided by molecular docking.
MD simulations can reveal how the ligand and protein adapt their conformations upon binding and assess the stability of the ligand-protein complex over a period of time. This is particularly important for understanding the flexibility of the ligand and the binding site. Research on related tetrahydroisoquinoline-based compounds has used MD simulations to confirm the stability of the ligand within the binding cavity of the CD44 receptor. mdpi.com Similarly, MD simulations of 5-substituted 1H-tetrazole derivatives have been performed to investigate their binding tendencies with protein active sites. nih.gov
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for a series of active compounds can then be used as a 3D query to screen large compound libraries to identify new potential drug candidates.
For a class of compounds including this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor, a hydrogen bond donor (from the tetrazole NH), and an aromatic ring feature. nih.gov Studies on tetrahydroisoquinoline derivatives have successfully generated pharmacophore models to identify novel antagonists for the CD44 receptor. mdpi.com These models often highlight the importance of aromatic features and hydrogen bonding capabilities, both present in this compound.
In Silico Prediction of Biological Activity and ADMET Properties (Excluding Specific Toxicity Profiles)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. proquest.com These predictions help in identifying compounds with favorable drug-like properties and filtering out those with potential liabilities.
For this compound, various online tools and software can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The tetrazole group is often used as a bioisostere for a carboxylic acid to improve metabolic stability and oral bioavailability. nih.govbeilstein-journals.org Public databases like PubChem provide predicted properties for this compound.
Table 3: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Source |
| Molecular Formula | C10H7N5 | PubChem uni.lu |
| Molecular Weight | 197.2 g/mol | PubChem uni.lu |
| XLogP3 | 1.4 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 5 | PubChem uni.lu |
| Rotatable Bond Count | 1 | PubChem uni.lu |
These properties are computationally predicted and provide a preliminary assessment of the compound's drug-likeness.
Studies on other heterocyclic compounds have demonstrated the utility of these predictive models. For example, in silico analysis of pyrazolo[3,4-d]pyrimidine derivatives indicated that they adhere to Lipinski's rule of five and are not expected to penetrate the blood-brain barrier. nih.gov Such predictions are invaluable for guiding the optimization of lead compounds.
Virtual Screening and Lead Optimization through Computational Approaches
The application of computational chemistry and molecular modeling has become an indispensable part of modern drug discovery. These in silico techniques, including virtual screening and lead optimization, offer a rapid and cost-effective means to identify and refine potential drug candidates. While specific research focusing exclusively on the virtual screening and lead optimization of this compound is not extensively documented in publicly available literature, the principles of these computational methods are widely applied to analogous and related molecular scaffolds, such as isoquinolines, quinolines, and tetrazole-containing compounds.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. In contrast, ligand-based methods use the knowledge of known active molecules to identify new compounds with similar properties.
Lead optimization is the subsequent step, where an initial "hit" compound identified from a screening campaign is synthetically modified to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are crucial in this phase for predicting how structural modifications will affect the compound's interaction with its target.
A notable example of a computational approach to identify a molecule with a similar core structure involves the design of new potential antagonists for the CD44 protein, a target implicated in cancer metastasis and chemoresistance. In a 2021 study, researchers used computational combinatorial chemistry to generate a library of over 168,000 molecules containing a 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ) motif. nih.govmdpi.com Through a multi-step virtual screening process that included pharmacophore matching, molecular docking, and molecular dynamics (MD) simulations, they identified promising hit compounds. nih.govmdpi.com
One of the lead compounds identified in this study, designated as Can159 , features both a tetrazole ring and a dihydroisoquinoline core, making it structurally relevant to this compound. The computational workflow that led to its identification is a prime example of modern virtual screening.
Table 1: Computational Screening Workflow for CD44 Antagonists
| Step | Method | Purpose | Outcome |
|---|---|---|---|
| 1 | Computational Combinatorial Chemistry (CCC) | Generation of a large, diverse library of synthesizable compounds containing the THQ scaffold. | A library of 168,190 molecules. nih.govmdpi.com |
| 2 | Pharmacophore Matching | Filtering the library to select molecules with the key 3D arrangement of features known to be important for binding to CD44. | A subset of compounds matching the key binding features. nih.govmdpi.com |
| 3 | Molecular Docking | Predicting the binding pose and affinity of the filtered compounds within the CD44 active site. | Identification of compounds with high theoretical binding affinity. mdpi.com |
The identification of Can159 underscores the power of virtual screening to sift through vast chemical spaces to find novel chemotypes. The properties of this computationally identified hit are summarized below.
Table 2: Profile of Computationally Identified Hit Compound Can159
| Compound Name | Molecular Formula | Key Structural Moieties | Computational Finding |
|---|
Furthermore, fragment-based drug discovery (FBDD) is another computational strategy where small molecular fragments are screened for binding to a target. researchoutreach.org The "this compound" scaffold itself can be considered a valuable fragment. The isoquinoline ring provides a rigid framework that can be functionalized, while the tetrazole group is a well-known bioisostere for a carboxylic acid, often improving metabolic stability and binding interactions. researchgate.netbeilstein-journals.org In an FBDD approach, this scaffold could be identified as a primary hit, and subsequent computational efforts would focus on "growing" the fragment by adding substituents at various positions on the isoquinoline ring to enhance its affinity and selectivity for a given target.
Future Perspectives in Research on 1 1h 1,2,3,4 Tetrazol 5 Yl Isoquinoline
Rational Design of Novel 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline Analogues
Future efforts in the development of this compound-based compounds will heavily rely on rational, structure-based drug design. This approach moves beyond traditional high-throughput screening by utilizing detailed knowledge of biological targets. By understanding the three-dimensional structure of a target protein's binding site, chemists can design analogues with modifications intended to enhance binding affinity, selectivity, and pharmacokinetic properties.
Key strategies in the rational design of new analogues will include:
Scaffold Hopping and Bioisosteric Replacement: While the tetrazole moiety is a key feature, further exploration of other bioisosteres for the carboxylic acid group could yield compounds with improved metabolic stability or oral bioavailability. Similarly, modifications to the isoquinoline (B145761) core could lead to novel intellectual property and altered pharmacological profiles.
Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on both the isoquinoline and tetrazole rings will continue to be crucial. These studies will generate data to build robust SAR models, guiding the design of more potent and selective compounds.
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound. The this compound scaffold itself could serve as a starting fragment or be combined with other fragments to explore new chemical space.
Exploration of New Biological Targets and Therapeutic Areas
While the initial interest in this compound may have been focused on specific target classes, its structural motifs suggest potential activity against a broader range of biological targets. Future research will likely involve screening this compound and its derivatives against diverse panels of enzymes, receptors, and ion channels to identify novel therapeutic applications.
Potential new therapeutic areas for exploration include:
Oncology: Many kinase inhibitors feature heterocyclic scaffolds. The this compound core could be adapted to target specific kinases implicated in cancer cell proliferation and survival.
Neurodegenerative Diseases: Compounds that can modulate neurotransmitter receptors or enzymes involved in protein aggregation are of high interest for diseases like Alzheimer's and Parkinson's. The nitrogen-rich structure of this scaffold makes it a candidate for interacting with targets in the central nervous system.
Infectious Diseases: The development of new antibacterial and antiviral agents is a global health priority. Screening libraries of this compound analogues against various pathogens could uncover novel antimicrobial activities.
Development of Advanced Synthetic Methodologies for Enhanced Diversity
The ability to efficiently synthesize a wide array of analogues is fundamental to successful drug discovery campaigns. Future research will focus on developing more advanced and versatile synthetic methods for this compound and its derivatives.
Key areas for synthetic methodology development include:
Late-Stage Functionalization: Developing reactions that allow for the modification of the core scaffold in the final steps of a synthetic sequence is highly desirable. This approach enables the rapid generation of a diverse library of analogues from a common intermediate, accelerating the exploration of structure-activity relationships.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. nih.gov Designing novel MCRs that incorporate the tetrazole and isoquinoline moieties would significantly streamline the synthesis of diverse compound libraries. nih.gov
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can enable the rapid, safe, and scalable production of this compound analogues. These technologies allow for precise control over reaction conditions and can facilitate the exploration of a wider range of chemical transformations.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools can be applied in several ways:
Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel analogues with optimized characteristics for a specific biological target.
Target Identification: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new biological targets for which this compound and its derivatives may be effective.
Potential as Chemical Probes for Biological Research
Beyond their direct therapeutic potential, well-characterized this compound analogues can serve as valuable chemical probes. A chemical probe is a small molecule that selectively interacts with a specific biological target, allowing researchers to study the function of that target in cells and organisms.
To be effective as a chemical probe, a compound should possess:
High Potency and Selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects.
Known Mechanism of Action: The way in which the probe interacts with its target should be well-understood.
Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.
Developing potent and selective this compound-based chemical probes will enable a deeper understanding of the biological roles of their targets and could pave the way for the development of new therapeutic strategies.
Strategic Development Towards Pre-clinical Lead Compounds
The ultimate goal of research on this compound is to identify and develop preclinical lead compounds with the potential for clinical development. This involves a multidisciplinary effort to optimize not only the potency and selectivity of the compounds but also their drug-like properties.
Key considerations in the strategic development of preclinical lead compounds include:
ADME/Tox Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lead candidates is essential. This includes in vitro assays to assess metabolic stability, permeability, and potential for drug-drug interactions, as well as in vivo studies in animal models.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the concentration of a drug in the body over time (PK) and its pharmacological effect (PD) is crucial for selecting an appropriate dosing regimen for further studies.
Intellectual Property: Securing patent protection for novel and inventive this compound analogues is a critical step in attracting the investment needed for clinical development.
| Research Area | Key Focus | Potential Impact |
| Rational Analogue Design | Structure-based design, SAR studies, fragment-based discovery. | Enhanced potency, selectivity, and improved pharmacokinetic profiles. |
| New Biological Targets | Screening against diverse target classes (kinases, GPCRs, etc.). | Expansion into new therapeutic areas like oncology and neurodegeneration. |
| Advanced Synthesis | Late-stage functionalization, multicomponent reactions, flow chemistry. | Rapid generation of diverse compound libraries and efficient scale-up. |
| AI and Machine Learning | Predictive modeling, de novo design, target identification. | Accelerated discovery of optimized lead compounds with desired properties. |
| Chemical Probes | Development of highly selective and potent tool compounds. | Deeper understanding of biological pathways and validation of new drug targets. |
| Preclinical Development | ADME/Tox profiling, PK/PD modeling, intellectual property. | Progression of lead candidates towards clinical trials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
